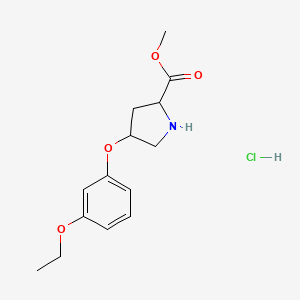![molecular formula C8H15NO B15127561 (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is a heterocyclic compound with a unique structure that combines a cyclopentane ring with a pyrrole ring, further substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine to form the cyclopentylamine intermediate. This intermediate is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)carboxylic acid.
Reduction: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methane.
Substitution: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)halide or (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)amine.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, influencing their activity. The cyclopentane and pyrrole rings provide a rigid framework that can fit into the active sites of proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Lacks the pyrrole ring, making it less versatile in forming stable complexes.
Pyrrolidine: Lacks the cyclopentane ring, affecting its rigidity and binding properties.
Cyclopentylamine: Similar structure but lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Uniqueness
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is unique due to its combination of a cyclopentane ring, a pyrrole ring, and a methanol group. This combination provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2 |
Clé InChI |
ZIONUNNDRZAORK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)(CCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)










![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
